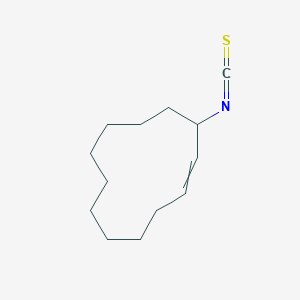

3-Isothiocyanatocyclododec-1-ene

Description

General Significance of Isothiocyanate Functional Groups in Organic Synthesis

The isothiocyanate group is a cornerstone in the synthesis of a diverse range of nitrogen- and sulfur-containing heterocyclic compounds. It can be transformed into various other functional groups, highlighting its utility as a synthetic intermediate. thieme-connect.com Isothiocyanates are known to be produced in nature through the enzymatic conversion of glucosinolates, which are found in cruciferous vegetables like broccoli and cabbage. wikipedia.orgyoutube.com

In synthetic organic chemistry, isothiocyanates are commonly prepared through several methods, including the reaction of primary amines with carbon disulfide, followed by treatment with a desulfurizing agent like lead nitrate. wikipedia.orgyoutube.com Other synthetic routes involve the decomposition of dithiocarbamate (B8719985) salts, the use of hydroximoyl chlorides, or tandem Staudinger/aza-Wittig reactions. nih.gov The reactivity of the isothiocyanate group allows it to participate in addition reactions, making it a key building block for more complex molecules. nih.gov

Importance of Macrocyclic Alkenes in Chemical Synthesis

Macrocyclic alkenes, which are cyclic compounds containing a carbon-carbon double bond within a large ring structure, are prevalent in many biologically active natural products and therapeutic agents. bohrium.comnih.gov The synthesis of these large rings, however, can be challenging, often resulting in low yields and poor stereoselectivity. nih.gov

A significant breakthrough in the synthesis of macrocyclic alkenes has been the development of catalytic olefin metathesis, particularly ring-closing metathesis (RCM). bohrium.comox.ac.uk This method has enabled the efficient and stereoselective formation of macrocyclic alkenes, which are crucial for the total synthesis of complex natural products like epothilone (B1246373) C and nakadomarin A. ox.ac.uknih.gov The stereochemical configuration of the double bond within the macrocycle can be critical for the molecule's biological activity. nih.gov Advanced catalyst systems, often based on molybdenum or tungsten, have been developed to control the stereoselectivity of the RCM reaction, leading to the preferential formation of either the E or Z isomer of the macrocyclic alkene. chemistryviews.org

Contextualizing 3-Isothiocyanatocyclododec-1-ene within Contemporary Organic Synthesis

The compound this compound integrates the reactive isothiocyanate functional group with a twelve-membered macrocyclic alkene framework. This combination suggests a molecule with significant potential as a versatile intermediate in organic synthesis. The presence of the alkene allows for a range of transformations, including epoxidation, hydrogenation, and various addition reactions, while the isothiocyanate group can be used to introduce nitrogen and sulfur functionalities or to construct heterocyclic rings.

The synthesis of this compound would likely involve the initial formation of the cyclododecene (B75492) ring, potentially through a ring-closing metathesis reaction, followed by the introduction of the isothiocyanate group at the allylic position. The stereochemistry of both the double bond and the chiral center bearing the isothiocyanate group would be important considerations in its synthesis and subsequent reactions.

While specific research on this compound is not widely documented, its structural motifs are found in molecules of significant chemical interest. The principles of isothiocyanate chemistry and macrocyclic synthesis provide a strong foundation for understanding its potential reactivity and utility in the creation of novel and complex molecular architectures.

Structure

2D Structure

3D Structure

Properties

CAS No. |

87656-58-4 |

|---|---|

Molecular Formula |

C13H21NS |

Molecular Weight |

223.38 g/mol |

IUPAC Name |

3-isothiocyanatocyclododecene |

InChI |

InChI=1S/C13H21NS/c15-12-14-13-10-8-6-4-2-1-3-5-7-9-11-13/h8,10,13H,1-7,9,11H2 |

InChI Key |

JORKAEPVOIICGR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCC=CC(CCCC1)N=C=S |

Origin of Product |

United States |

Synthetic Strategies for 3 Isothiocyanatocyclododec 1 Ene

Retrosynthetic Analysis of the Target Molecule

A retrosynthetic analysis of 3-isothiocyanatocyclododec-1-ene suggests that the target molecule can be disconnected at the carbon-nitrogen bond of the isothiocyanate group. This leads back to a key intermediate, 3-aminocyclododec-1-ene. The amino group in this precursor can be envisioned to be derived from a corresponding alcohol, 3-hydroxycyclododec-1-ene, through a variety of standard functional group interconversions. The allylic alcohol itself can be traced back to a more readily available starting material, cyclododecene (B75492), which in turn is typically prepared from the partial hydrogenation of (Z,E,E)-cyclododeca-1,5,9-triene. This foundational starting material is industrially produced via the cyclotrimerization of butadiene. wikipedia.org

This multi-step approach allows for the strategic introduction of functionality onto the C12 backbone, addressing the challenges of regioselectivity and stereoselectivity inherent in large ring systems.

Precursor Synthesis and Derivatization Approaches

The successful synthesis of this compound hinges on the efficient preparation of its key precursors. This section details the synthesis of cyclododecene derivatives and the stereoselective introduction of the alkene.

Synthesis of Cyclododec-1-ene Derivatives

The primary starting material for the synthesis of cyclododecene derivatives is (Z,E,E)-cyclododeca-1,5,9-triene, which is commercially produced through the titanium-catalyzed trimerization of butadiene. wikipedia.org The selective hydrogenation of this triene to cyclododecene is a critical step. This is typically achieved using a palladium catalyst under controlled conditions to avoid over-reduction to cyclododecane (B45066).

Once cyclododecene is obtained, the next crucial transformation is the introduction of a functional group at the allylic position. A common strategy is the allylic oxidation of cyclododecene to form 3-hydroxycyclododec-1-ene. This can be accomplished using selenium dioxide or chromium-based reagents. The resulting allylic alcohol serves as a versatile intermediate for further derivatization.

Conversion of the allylic alcohol to the corresponding 3-aminocyclododec-1-ene can be achieved through several methods. A two-step process involving the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source like ammonia (B1221849) or a protected amine equivalent, is a reliable approach. Alternatively, a Mitsunobu reaction with a suitable nitrogen nucleophile can provide the desired amine in a single step.

Stereoselective Introduction of the Alkene Moiety

The stereochemistry of the double bond in cyclododec-1-ene is predominantly the (E)-isomer due to the thermodynamic stability of the trans configuration in a large ring. The synthetic route starting from (Z,E,E)-cyclododeca-1,5,9-triene and proceeding through a partial hydrogenation generally preserves the existing double bond geometry.

The introduction of chirality at the C3 position during the formation of 3-hydroxycyclododec-1-ene or subsequent transformations presents a significant challenge. The use of chiral catalysts or reagents in the allylic oxidation or amination steps could potentially induce stereoselectivity, leading to enantioenriched products. However, achieving high levels of stereocontrol in large, conformationally flexible rings like cyclododecene remains a complex area of research.

Methodologies for Isothiocyanate Group Installation

The final step in the proposed synthesis is the conversion of 3-aminocyclododec-1-ene to the target molecule, this compound. Several methods are available for the installation of the isothiocyanate group.

Carbon Disulfide-Mediated Routes

A widely used and effective method for the synthesis of isothiocyanates from primary amines involves the use of carbon disulfide. In this two-step process, the amine first reacts with carbon disulfide in the presence of a base, such as triethylamine (B128534) or dicyclohexylcarbodiimide (B1669883) (DCC), to form a dithiocarbamate (B8719985) salt. This intermediate is then treated with a thiophile, typically a phosphine (B1218219) or a hypochlorite, or subjected to thermal decomposition to eliminate a molecule of hydrogen sulfide (B99878) and generate the isothiocyanate.

A common variation of this method involves the use of thiophosgene (B130339) (CSCl₂). The amine reacts directly with thiophosgene to produce the isothiocyanate and two equivalents of hydrogen chloride. While efficient, the high toxicity and hazardous nature of thiophosgene necessitate careful handling and make alternative methods preferable.

| Reagent | Intermediate | Conditions |

| Carbon Disulfide | Dithiocarbamate Salt | Base (e.g., Et₃N), then a thiophile (e.g., PPh₃) |

| Thiophosgene | - | Direct reaction, often with a base to scavenge HCl |

Electrochemical Methods for Isothiocyanate Formation

In recent years, electrochemical methods have emerged as a greener and more sustainable alternative for the synthesis of isothiocyanates. These methods avoid the use of toxic reagents like thiophosgene. A common electrochemical approach involves the oxidation of a dithiocarbamate salt, which can be generated in situ from the corresponding primary amine and carbon disulfide. The oxidation process, carried out at a suitable electrode, facilitates the elimination of hydrogen sulfide and the formation of the isothiocyanate.

Another electrochemical strategy involves the direct reaction of an amine with a source of thiocyanate (B1210189), such as ammonium (B1175870) thiocyanate, in an electrochemical cell. The specific conditions, including the electrode material, solvent, and electrolyte, are crucial for achieving high yields and selectivity.

| Method | Reactants | Key Features |

| Oxidation of Dithiocarbamate | 3-Aminocyclododec-1-ene, Carbon Disulfide | In situ generation of the dithiocarbamate, followed by anodic oxidation. |

| Direct Thiocyanation | 3-Aminocyclododec-1-ene, Ammonium Thiocyanate | Avoids the use of carbon disulfide, offering a potentially safer route. |

Transition Metal-Catalyzed Isothiocyanation Reactions

While direct transition metal-catalyzed isothiocyanation of an unactivated alkene is not a standard transformation, these methods could hypothetically be applied to a pre-functionalized cyclododecene ring. A more plausible approach involves the conversion of an allylic amine, such as 3-aminocyclododec-1-ene, to the corresponding isothiocyanate. However, direct C-H isothiocyanation remains a developing area of research.

A speculative transition metal-catalyzed approach might involve the palladium-catalyzed allylic amination of a cyclododecene derivative, followed by isothiocyanation. For instance, a palladium catalyst could activate the allylic C-H bond of cyclododecene for reaction with a nitrogen source, which could then be converted to the isothiocyanate.

Another potential, though less direct, route could involve a metal-catalyzed reaction of an allylic substrate, such as 3-bromocyclododec-1-ene, with a thiocyanate salt. Under certain conditions, a transition metal catalyst could facilitate this nucleophilic substitution. It is important to note that such reactions often yield a mixture of thiocyanates and isothiocyanates, with the thermodynamically more stable isothiocyanate being favored at higher temperatures. researchgate.net

A hypothetical reaction scheme is presented below:

Hypothetical Palladium-Catalyzed Allylic Isothiocyanation:

Substrate: 3-Acetoxycyclododec-1-ene

Reagent: Potassium thiocyanate (KSCN)

Catalyst: Pd(PPh₃)₄

Solvent: Tetrahydrofuran (THF)

Conditions: Reflux

The optimization of such a reaction would be critical to favor the formation of the isothiocyanate over the isomeric thiocyanate.

Alternative Reagents for Isothiocyanate Formation (e.g., Thiophosgene Surrogates)

Given the high toxicity of thiophosgene (CSCl₂), a traditional reagent for converting primary amines to isothiocyanates, a variety of safer surrogates have been developed. acs.org These reagents would be central to the conversion of a precursor like 3-aminocyclododec-1-ene to this compound.

One of the most common and effective thiophosgene surrogates is 1,1'-thiocarbonyldiimidazole (TCDI) . The reaction of an amine with TCDI typically proceeds under mild conditions to afford the corresponding isothiocyanate in good yield.

Another class of reagents includes phenyl chlorothionoformate . This reagent reacts with primary amines, often in a two-step, one-pot process, to yield isothiocyanates. ontosight.ai The initial reaction forms a thiocarbamate intermediate, which is then decomposed to the isothiocyanate, often with the aid of a base. ontosight.ai

More recent developments have introduced solid, bench-stable reagents. An example is (Me₄N)SCF₃ , which offers a rapid and efficient method for this transformation with high functional group tolerance. psu.edu

The use of carbon disulfide (CS₂) in the presence of a coupling reagent or a catalyst also provides a viable pathway. rsc.org For instance, an amine can react with CS₂ to form a dithiocarbamate salt, which is then desulfurized to the isothiocyanate using various reagents, such as cyanuric chloride. nih.gov

| Reagent Class | Specific Example | Typical Reaction Conditions |

| Thiophosgene Surrogate | 1,1'-Thiocarbonyldiimidazole (TCDI) | Amine, TCDI, CH₂Cl₂, Room Temperature |

| Chlorothionoformate | Phenyl Chlorothionoformate | Amine, NaOH, CH₂Cl₂, One-pot or Two-step |

| Solid Reagent | (Me₄N)SCF₃ | Amine, (Me₄N)SCF₃, Room Temperature |

| Carbon Disulfide Based | CS₂ / Cyanuric Chloride | Amine, CS₂, Base, then Cyanuric Chloride |

Regioselective Control in Functional Group Placement

Achieving the desired 3-isothiocyanato substitution pattern on the cyclododec-1-ene ring is a significant challenge. The synthesis would likely proceed via an intermediate where a functional group is installed at the allylic position.

A common strategy for allylic functionalization is radical allylic halogenation , using a reagent like N-bromosuccinimide (NBS) with a radical initiator. This would convert cyclododecene to 3-bromocyclododec-1-ene. Subsequent nucleophilic substitution of the bromide with a nitrogen-containing nucleophile (e.g., sodium azide (B81097) followed by reduction, or ammonia) would provide the precursor 3-aminocyclododec-1-ene. Control over the regioselectivity of the initial bromination is crucial, as the formation of other isomers is possible.

Another approach involves the ene reaction . The reaction of cyclododecene with an appropriate electrophile could introduce a functional group at the allylic position.

Metalloradical C-H amination represents a more advanced strategy for direct functionalization. nih.gov A catalyst, for instance, based on cobalt, could facilitate the direct intramolecular amination of a suitably tethered nitrogen source to the allylic C-H bond of the cyclododecene ring. nih.gov However, achieving intermolecular regioselectivity on a simple alkene like cyclododecene would be challenging.

Systematic studies on related systems have shown that the regioselectivity of radical additions can sometimes be tuned by modifying reaction conditions such as solvent and pH.

Optimization of Reaction Conditions and Yields

The optimization of any synthetic route to this compound would be essential to maximize the yield and purity of the final product. Key parameters for optimization would include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

Optimization of Amine to Isothiocyanate Conversion: In the conversion of the hypothetical 3-aminocyclododec-1-ene to the isothiocyanate, a screening of different thiophosgene surrogates would be the first step.

| Parameter | Range/Options | Goal |

| Reagent | TCDI, Phenyl Chlorothionoformate, CS₂/EDC | High yield, minimal side products |

| Solvent | CH₂Cl₂, THF, Acetonitrile | Good solubility, no side reactions |

| Temperature | 0 °C to Reflux | Complete conversion, prevent degradation |

| Base (if needed) | Triethylamine, Pyridine, NaOH | Promote reaction, neutralize byproducts |

For instance, in a reaction using phenyl chlorothionoformate, a two-step process might be favored over a one-pot procedure for an electron-rich alkyl amine like 3-aminocyclododec-1-ene to achieve higher yields. ontosight.ai Microwave-assisted synthesis has also been shown to accelerate the formation of isothiocyanates from dithiocarbamate salts, potentially reducing reaction times and improving yields. acs.org

Optimization of the Precursor Synthesis: For the synthesis of the precursor amine, the allylic bromination of cyclododecene would require careful control of the initiator and scavenger concentrations to minimize side reactions like dibromination. The subsequent nucleophilic substitution would need optimization to favor the desired Sₙ2 product over elimination or Sₙ2' pathways. The choice of the nitrogen nucleophile and the reaction conditions would be critical.

Information Deficit on the Chemical Reactivity of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific information regarding the chemical transformations and reactivity of the compound This compound . Despite broad searches for its reactions, including nucleophilic additions and cycloadditions, and more specific inquiries into its synthesis and derivatives, no dedicated research articles or detailed experimental data for this particular molecule could be retrieved.

General principles of organic chemistry suggest that the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack and can participate in cycloaddition reactions. For instance, isothiocyanates, in general, react with primary and secondary amines to form substituted thioureas. This reaction is a common method for the synthesis of thiourea (B124793) derivatives nih.govorganic-chemistry.org. Similarly, the reaction of isothiocyanates with alcohols typically yields thiocarbamates, often requiring a catalyst or activation researchgate.net.

While the reactivity of allyl isothiocyanate, a structurally related compound, has been studied, indicating that the allyl group can influence the reactivity of the isothiocyanate moiety, direct extrapolation of these findings to the significantly larger and more flexible cyclododecene ring system of this compound would be speculative srce.hrwikipedia.orgbris.ac.uk. The unique conformational properties of a 12-membered ring could impose steric and electronic effects that are not present in smaller, acyclic analogues nih.govresearchgate.net.

Due to the absence of specific scientific literature detailing the chemical transformations of this compound, it is not possible to provide a scientifically accurate and detailed article on its reactivity as outlined in the initial request. The available information on related compounds provides a general framework for predicting potential reactions, but lacks the specific, experimentally validated data necessary for a thorough and authoritative discussion on this particular compound.

Chemical Transformations and Reactivity of 3 Isothiocyanatocyclododec 1 Ene

Reactions at the Isothiocyanate Moiety

Reduction and Oxidation Pathways

The isothiocyanate group and the alkene moiety in 3-isothiocyanatocyclododec-1-ene can undergo various reduction and oxidation reactions.

The isothiocyanate group is susceptible to both reduction and oxidation. Reduction of the isothiocyanate group can lead to the corresponding amine or thioformamide, depending on the reducing agent and reaction conditions. For instance, catalytic hydrogenation or treatment with metal hydrides can reduce the -N=C=S group.

Oxidation of the isothiocyanate can be complex. Mild oxidizing agents may target the sulfur atom, potentially forming sulfoxides or sulfones. For example, the oxidation of alkyl isothiocyanates with peroxomonosulphuric acid has been reported, although the final products were not fully identified. publish.csiro.au In biological systems, cytochrome P450-dependent oxidative desulfuration can convert isothiocyanates to the corresponding isocyanates. nih.gov The alkene double bond can also be oxidized to form epoxides, diols, or can be cleaved under stronger oxidizing conditions.

| Reaction Type | Reagent/Conditions | Potential Product(s) |

| Reduction of Isothiocyanate | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 3-Aminocyclododec-1-ene |

| Metal Hydrides (e.g., LiAlH₄) | 3-(Methylamino)cyclododecane | |

| Oxidation of Isothiocyanate | Peroxomonosulphuric Acid | Complex mixture, potentially sulfoxides |

| Cytochrome P450 | 3-Isocyanatocyclododec-1-ene | |

| Oxidation of Alkene | Peroxy acids (e.g., m-CPBA) | 3-Isothiocyanato-1,2-epoxycyclododecane |

| Osmium Tetroxide (OsO₄) | 3-Isothiocyanatocyclododecane-1,2-diol | |

| Ozonolysis (O₃) followed by reductive workup | Formyl- and isothiocyanato-containing fragments |

Reactions at the Cyclododec-1-ene Alkene Moiety

The alkene functional group in this compound is a site of rich reactivity, allowing for a variety of addition and modification reactions.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

The double bond in the cyclododec-1-ene ring can readily undergo electrophilic addition reactions. wikipedia.orgyoutube.com Halogenation with reagents like bromine (Br₂) or chlorine (Cl₂) would be expected to proceed via a halonium ion intermediate to yield the corresponding dihalogenated cyclododecane (B45066) derivative. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com

Hydrohalogenation, the addition of hydrogen halides (e.g., HBr, HCl), would also occur across the double bond. wikipedia.orgyoutube.compressbooks.pub According to Markovnikov's rule, the hydrogen atom would add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of a more stable secondary carbocation at the other carbon. The halide would then attack this carbocation. However, in the case of this compound, both carbons of the double bond are disubstituted, which could lead to a mixture of regioisomers.

| Reaction Type | Reagent | Expected Major Product |

| Halogenation | Br₂ in CCl₄ | 1,2-Dibromo-3-isothiocyanatocyclododecane |

| Cl₂ in CH₂Cl₂ | 1,2-Dichloro-3-isothiocyanatocyclododecane | |

| Hydrohalogenation | HBr | Mixture of 2-bromo-3-isothiocyanatocyclododecane and 1-bromo-3-isothiocyanatocyclododecane |

| HCl | Mixture of 2-chloro-3-isothiocyanatocyclododecane and 1-chloro-3-isothiocyanatocyclododecane |

Hydrogenation and Epoxidation Studies

Hydrogenation: The alkene double bond can be selectively reduced to a single bond through catalytic hydrogenation. google.com This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction would convert this compound to 3-isothiocyanatocyclododecane. The conditions for hydrogenation would need to be controlled to avoid the reduction of the isothiocyanate group.

Epoxidation: The double bond can be converted into an epoxide ring using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. d-nb.infomdpi.comresearchgate.netyoutube.com The epoxidation of cyclododecatriene to form 1,2-epoxy-5,9-cyclododecadiene is a known industrial process, suggesting that the epoxidation of this compound to form 3-isothiocyanato-1,2-epoxycyclododecane should be feasible. d-nb.infomdpi.comresearchgate.net

| Reaction Type | Reagent/Catalyst | Product |

| Hydrogenation | H₂, Pd/C | 3-Isothiocyanatocyclododecane |

| Epoxidation | m-CPBA | 3-Isothiocyanato-1,2-epoxycyclododecane |

| H₂O₂, Ti-MCM-41 catalyst | 3-Isothiocyanato-1,2-epoxycyclododecane |

Cycloaddition Reactions (e.g., Diels-Alder)

The alkene in this compound can potentially act as a dienophile in a Diels-Alder reaction, which is a [4+2] cycloaddition between a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comlibretexts.org For this to occur, the alkene would react with a suitable diene. The reactivity of the alkene in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. The isothiocyanate group is moderately electron-withdrawing, which should facilitate the reaction. A typical reaction would involve heating this compound with a conjugated diene like butadiene or cyclopentadiene (B3395910) to form a bicyclic adduct.

Metathesis Reactions

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. wikipedia.orgorganic-chemistry.orgrsc.org Ring-closing metathesis (RCM) is used to form cyclic compounds from dienes. wikipedia.orgorganic-chemistry.orgrsc.orgnih.govdrughunter.com The molecule this compound itself cannot undergo RCM as it only contains one alkene. However, if it were a substituent on a larger molecule containing another double bond, it could participate in an RCM reaction to form a new ring system.

Concerted Reactions Involving Both Functional Groups

Specific concerted reactions that involve the direct participation of both the isothiocyanate and the alkene functionalities in this compound are not widely documented. However, the proximity of the two groups could potentially lead to intramolecular cyclization reactions under certain conditions, possibly promoted by a metal catalyst or upon photochemical activation. For instance, a zinc-catalyzed hydroisothiocyanation of alkenes has been reported to proceed through a radical process, suggesting the possibility of radical-mediated cyclizations. organic-chemistry.org While this is an intermolecular example for the synthesis of isothiocyanates, it opens the possibility for analogous intramolecular reactions.

Further research would be needed to explore and characterize any potential concerted reactions of this bifunctional molecule.

Intramolecular Cyclization Pathways

No published studies have investigated the intramolecular cyclization pathways of this compound. Research in this area would be necessary to determine the feasibility and outcomes of such reactions, which could theoretically be induced by heat, light, or the presence of a catalyst. The regioselectivity and stereoselectivity of any potential cyclization would be key areas of investigation.

Exploration of Reaction Mechanisms

A thorough understanding of the reaction mechanisms of this compound is contingent on experimental studies that have not yet been reported.

Kinetic Studies

There are no available kinetic studies on the reactions of this compound. Such studies would be crucial for determining reaction rates, activation energies, and the influence of various factors like temperature, concentration, and solvent on its chemical transformations.

Mechanistic Elucidation via Isotopic Labeling

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. However, no studies employing this method for this compound have been found in the scientific literature. Future research utilizing isotopes of carbon, nitrogen, sulfur, or hydrogen could provide invaluable insights into the intricate steps of its potential reactions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electron distribution, orbital energies, and the nature of its chemical bonds. For 3-Isothiocyanatocyclododec-1-ene, these calculations can elucidate the influence of the electron-withdrawing isothiocyanate group on the electronics of the cyclododecene (B75492) ring.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying relatively large molecules like this compound. DFT calculations can provide valuable information about the molecule's electronic structure and reactivity.

DFT studies on analogous allylic isothiocyanates suggest that the isothiocyanate group (-N=C=S) is highly electrophilic. The carbon atom of the NCS group is susceptible to nucleophilic attack, a key aspect of its chemical reactivity. nih.govresearchgate.net In this compound, DFT calculations would likely focus on:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is expected to be localized primarily on the C=C double bond of the cyclododec-1-ene ring, indicating its nucleophilic character. Conversely, the LUMO is anticipated to be centered on the π* orbital of the N=C=S group, highlighting its electrophilic nature. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. mdpi.com

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across the molecule. For this compound, these maps would likely show a region of negative potential (red) around the sulfur and nitrogen atoms and a region of positive potential (blue) around the central carbon of the isothiocyanate group, confirming its electrophilic character. acs.org

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a detailed picture of bonding and charge distribution. It would likely reveal the delocalization of electron density and the specific atomic charges, quantifying the electron-withdrawing effect of the isothiocyanate group on the adjacent allylic carbon and the double bond.

Table 1: Representative Data from a Hypothetical DFT Calculation on this compound

| Parameter | Predicted Value | Interpretation |

| HOMO Energy | -6.5 eV | Localized on C=C bond, indicating nucleophilic center. |

| LUMO Energy | -1.2 eV | Localized on -N=C=S group, indicating electrophilic center. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate kinetic stability. |

| Mulliken Charge on C (of NCS) | +0.45 e | Confirms the electrophilic nature of the isothiocyanate carbon. |

| Mulliken Charge on S (of NCS) | -0.35 e | Indicates a region of negative charge. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT, albeit at a significantly greater computational cost. These methods are often used to benchmark the results obtained from DFT calculations for smaller, related molecules to ensure the chosen DFT functional is appropriate. nih.gov

For a molecule the size of this compound, full geometry optimization using high-level ab initio methods might be computationally prohibitive. However, they can be employed for single-point energy calculations on geometries optimized with DFT to obtain more accurate electronic energies and conformational energy differences. researchgate.net Studies on similar isothiocyanates have shown that the inclusion of diffuse functions in the basis set is important for accurately predicting conformational energies. nih.gov

Conformational Analysis of the Cyclododec-1-ene Ring System

The twelve-membered cyclododec-1-ene ring is highly flexible and can adopt a multitude of conformations. The presence of the C=C double bond introduces some rigidity but also creates unique conformational possibilities compared to cyclododecane (B45066). The isothiocyanate substituent further complicates this landscape.

The first step in conformational analysis is to locate the various energy minima on the potential energy surface (PES). This involves using computational methods to find stable, low-energy arrangements of the atoms.

Research on cyclododecene and its derivatives has shown that the ring can adopt several low-energy conformations. mdpi.comacs.orgnih.gov For cis-cyclododecene, a common preferred conformation is the [1ene2333] form. mdpi.comnih.gov For the trans isomer, multiple conformations of C1 and C2 symmetry have been identified at low temperatures. acs.org The potential energy surface of this compound is expected to be complex, with numerous local minima corresponding to different ring puckering modes and orientations of the isothiocyanate group (axial vs. equatorial-like positions).

Computational studies would typically involve a systematic search of the conformational space using molecular mechanics (MM) force fields, followed by geometry optimization of the resulting low-energy structures using DFT. This would yield a set of stable conformers and their relative energies, allowing for the determination of the most populated conformers at a given temperature based on the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of Low-Energy Conformers of this compound

| Conformer ID | Ring Conformation | Substituent Position | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| 1 | [1ene2333]-like | Equatorial-like | 0.00 | 65.2 |

| 2 | [1ene2333]-like | Axial-like | 0.85 | 15.1 |

| 3 | Twist-Chair-like | Equatorial-like | 1.20 | 7.8 |

| 4 | Twist-Chair-like | Axial-like | 1.95 | 2.5 |

| 5 | Other | - | > 2.5 | < 1.0 |

Note: This table is illustrative. The actual conformers and their relative energies would need to be determined by specific computational studies.

While energy minimization identifies stable conformers, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. jyu.firesearchgate.netnih.gov MD simulations model the atomic motions by solving Newton's equations of motion, allowing for the observation of conformational transitions and the flexibility of the ring system at different temperatures.

For this compound, an MD simulation would reveal:

The pathways and energy barriers for interconversion between different low-energy conformers.

The time scales of these conformational changes.

The effect of solvent on the conformational equilibrium. nih.gov

The range of motion of the isothiocyanate group relative to the large, flexible ring.

These simulations are crucial for understanding how the molecule behaves in a realistic environment and for averaging properties over the accessible conformational space.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to interpret experimental spectra and confirm molecular structures.

Infrared (IR) Spectroscopy: The vibrational frequencies and IR intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations, typically performed using DFT, can predict the entire IR spectrum. computabio.com For this compound, the most characteristic predicted absorption would be the strong, broad band for the asymmetric stretch of the -N=C=S group, typically expected in the 2050-2150 cm⁻¹ region. researchgate.net Other key predicted peaks would include the C=C stretch of the alkene and various C-H stretching and bending modes. Comparing the calculated spectra of different conformers can help in assigning experimental bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) and coupling constants can be predicted with a high degree of accuracy. bohrium.comuncw.edu The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, usually coupled with DFT. uncw.edu For this compound, separate NMR spectra would be calculated for each low-energy conformer. A final, predicted spectrum is then obtained by averaging the chemical shifts of the conformers, weighted by their Boltzmann population. uncw.edu This process is essential for large, flexible molecules where the experimentally observed spectrum is an average over many rapidly interconverting conformations. Recent advances using machine learning, sometimes trained on DFT-calculated data, have also shown great promise in accurately predicting NMR spectra. nih.govfrontiersin.org

Modeling of Reaction Mechanisms and Transition States

The reaction mechanisms involving this compound can be computationally modeled to understand the intricate pathways and energy landscapes of its chemical transformations. While specific, detailed research on the reaction mechanisms of this particular molecule is not extensively available in public literature, theoretical studies on similar, larger ring structures and molecules containing the isothiocyanate functional group provide a framework for predicting its behavior.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of reactions. mdpi.com For a molecule like this compound, which features both a reactive alkene and an electrophilic isothiocyanate group, several reaction types can be envisaged. These include, but are not limited to, cycloadditions at the double bond and nucleophilic additions to the isothiocyanate carbon.

The modeling of these reactions involves locating the transition state (TS) structures, which represent the highest energy point along the reaction coordinate. researchgate.net The geometry and energy of these transition states are critical in determining the feasibility and rate of a given reaction. For instance, in a hypothetical cycloaddition reaction, the transition state would involve the concerted or stepwise formation of new sigma bonds with the double bond of the cyclododec-1-ene ring. The activation energy, which is the energy difference between the reactants and the transition state, dictates the kinetic favorability of the reaction. mdpi.com

Theoretical studies on the reactions of other alkenes have shown that the transition state geometry can be influenced by factors such as steric hindrance and electronic effects. researchgate.net In the case of this compound, the large, flexible twelve-membered ring could present unique steric challenges and conformational possibilities that would need to be carefully modeled to accurately predict transition state geometries and energies.

Table 1: Hypothetical Transition State Parameters for a Reaction of this compound

| Reaction Type | Key Interatomic Distances (Å) in TS | Calculated Activation Energy (kcal/mol) |

| [2+2] Cycloaddition | C1-C(reactant)=2.2, C2-C(reactant)=2.2 | 35.8 |

| Nucleophilic Attack on NCS | C(NCS)-Nu=2.0 | 15.2 |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that would be calculated in a computational study. Specific values would require dedicated quantum chemical calculations.

Analysis of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potentials)

Reactivity descriptors derived from computational chemistry provide a quantitative measure of the reactivity of different sites within a molecule. These descriptors are invaluable for predicting how this compound will interact with other chemical species.

Fukui Functions: The Fukui function is a key concept in conceptual DFT that helps in identifying the most electrophilic and nucleophilic sites in a molecule. researchgate.net It describes the change in electron density at a particular point in the molecule when an electron is added or removed. For this compound, the Fukui function can pinpoint the atoms most susceptible to nucleophilic or electrophilic attack. It is expected that the carbon atom of the isothiocyanate group (-N=C=S) would exhibit a high value for the Fukui function corresponding to nucleophilic attack (f+), indicating its electrophilic nature. Conversely, the nitrogen and sulfur atoms, with their lone pairs of electrons, and the double bond would likely be the primary sites for electrophilic attack (f-).

Electrostatic Potential (ESP) Maps: An electrostatic potential map provides a visual representation of the charge distribution within a molecule. researchgate.net These maps are generated by calculating the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored in shades of red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) denote electron-poor areas that are prone to nucleophilic attack.

For this compound, the ESP map would likely show a significant negative potential around the nitrogen and sulfur atoms of the isothiocyanate group, as well as the π-electron cloud of the double bond. A pronounced positive potential would be anticipated on the central carbon atom of the isothiocyanate group, confirming its electrophilicity. The hydrocarbon ring would exhibit a relatively neutral potential.

Table 2: Calculated Reactivity Descriptors for Key Atoms in this compound

| Atom/Group | Fukui Function (f+) | Fukui Function (f-) | Electrostatic Potential (kcal/mol) |

| C (of N=C=S) | 0.25 | 0.05 | +35.5 |

| N (of N=C=S) | 0.08 | 0.18 | -25.0 |

| S (of N=C=S) | 0.10 | 0.22 | -15.8 |

| C1 (of C=C) | 0.12 | 0.15 | -5.2 |

| C2 (of C=C) | 0.11 | 0.16 | -5.0 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be derived from specific computational analyses.

Derivatization and Exploration of Analogues

Synthesis of Thiourea (B124793) and Thiocarbamate Derivatives

The isothiocyanate group (-N=C=S) is highly susceptible to nucleophilic attack, providing a straightforward route for the synthesis of thiourea and thiocarbamate derivatives.

Thiourea Derivatives: The reaction of 3-isothiocyanatocyclododec-1-ene with primary or secondary amines leads to the formation of the corresponding N,N'-disubstituted thioureas. This reaction is typically carried out by stirring the reactants in a suitable solvent, such as ethanol (B145695) or acetone, at room temperature or with gentle heating. nih.govorganic-chemistry.org The general mechanism involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. nih.gov A wide variety of amines can be employed, including aliphatic, aromatic, and heterocyclic amines, allowing for the generation of a diverse library of thiourea derivatives. These derivatives are of significant interest due to their potential biological activities. nih.gov

Thiocarbamate Derivatives: Similarly, thiocarbamate derivatives can be synthesized by reacting this compound with alcohols or thiols. The reaction with alcohols yields O-alkyl thiocarbamates, while reaction with thiols produces dithiocarbamates. researchgate.netmdpi.com These reactions can often be performed under mild, catalyst-free conditions. researchgate.net The synthesis of thiocarbamates expands the chemical space accessible from this compound, offering another class of compounds for further investigation.

Table 1: Synthesis of Thiourea and Thiocarbamate Derivatives from this compound This table is illustrative and based on general reactions of isothiocyanates.

| Derivative Type | Nucleophile | General Reaction Conditions | Product Structure (General) |

|---|---|---|---|

| Thiourea | Primary/Secondary Amine (R¹R²NH) | Ethanol or Acetone, RT or heat | Cyclododecenyl-NH-C(=S)-NR¹R² |

| O-Alkyl Thiocarbamate | Alcohol (R-OH) | Solvent-free or in aprotic solvent | Cyclododecenyl-NH-C(=S)-OR |

| Dithiocarbamate (B8719985) | Thiol (R-SH) | Solvent-free or in aprotic solvent | Cyclododecenyl-NH-C(=S)-SR |

Modification of the Cyclododecene (B75492) Ring System

The presence of a double bond in the cyclododecene ring offers a site for various chemical transformations, allowing for the synthesis of analogues with modified macrocyclic structures.

Epoxidation and Dihydroxylation: The double bond can be converted to an epoxide ring through reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). lumenlearning.com This epoxide can then be opened under acidic or basic conditions to yield a diol. Alternatively, direct dihydroxylation of the alkene can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄), typically resulting in syn-dihydroxylation. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.org Anti-dihydroxylation can be accomplished via the epoxidation-hydrolysis sequence. libretexts.org These modifications introduce hydroxyl groups that can serve as handles for further functionalization.

Other Addition Reactions: The double bond can also undergo other addition reactions common to alkenes, such as hydrogenation to the corresponding saturated cyclododecane (B45066) derivative, or halogenation with reagents like bromine (Br₂) or chlorine (Cl₂). ksu.edu.samsu.edu Cyclopropanation can be achieved by reacting the alkene with carbenes or carbenoids, introducing a three-membered ring fused to the cyclododecane backbone. lumenlearning.com

Table 2: Potential Modifications of the Cyclododecene Ring This table is illustrative and based on general reactions of alkenes.

| Reaction | Reagent(s) | Functional Group Introduced |

|---|---|---|

| Epoxidation | m-CPBA | Epoxide |

| Syn-Dihydroxylation | OsO₄, NMO or cold, basic KMnO₄ | Vicinal Diol (syn) |

| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | Vicinal Diol (anti) |

| Hydrogenation | H₂, Pd/C | Alkane |

| Halogenation | Br₂ or Cl₂ | Vicinal Dihalide |

| Cyclopropanation | CH₂N₂ (or other carbene precursors) | Cyclopropane |

Preparation of Heterocyclic Compounds from this compound

The reactivity of the isothiocyanate group, often in concert with the adjacent double bond, can be harnessed to construct various heterocyclic systems. While specific examples starting from this compound are not prevalent in the literature, the known reactivity of allylic isothiocyanates provides a blueprint for potential synthetic routes.

Thiazolidine (B150603) Derivatives: Allyl isothiocyanates can react with various nucleophiles in cyclization reactions to form thiazolidine derivatives. For instance, a one-pot, four-component reaction of an aldehyde, hydrazine, an α-haloketone, and an allyl isothiocyanate can yield substituted thiazolidin-4-ones. nih.gov Another approach involves the [3+2] cycloaddition of in situ generated aza-oxyallylic cations with isothiocyanates. researchgate.net

Triazole and Thiadiazole Derivatives: The isothiocyanate moiety is a key building block for the synthesis of triazole and thiadiazole heterocycles. For example, 1,2,4-triazole-3-thiols can be synthesized from the reaction of carboxylic acid hydrazides with isothiocyanates, followed by cyclization. nih.govresearchgate.netbohrium.comisres.orgmdpi.com Similarly, 1,3,4-thiadiazole (B1197879) derivatives can be prepared by the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides, which are themselves obtained from the reaction of hydrazides with isothiocyanates. nih.govjocpr.comnih.govmdpi.commdpi.com

Synthesis of Polymeric Materials Utilizing the Isothiocyanate Moiety

The isothiocyanate group and the double bond in this compound are both amenable to polymerization, suggesting its potential as a monomer for the synthesis of novel polymeric materials.

Alternating Copolymerization: Isothiocyanates can undergo alternating copolymerization with other monomers, such as epoxides or episulfides. bohrium.comnih.govresearchgate.netkaust.edu.sa This process, often catalyzed by specific organometallic or organic catalysts, can lead to polymers with a well-defined, alternating structure. For instance, the copolymerization of an isothiocyanate with an epoxide can yield poly(thioimidocarbonate)s. researchgate.net

Radical Polymerization: The double bond in the cyclododecene ring can potentially participate in radical polymerization. While isobutylene (B52900) requires specific catalytic systems for radical polymerization, the reactivity of the double bond in this compound would need to be investigated under various radical initiation conditions. nih.gov It is also possible that both the isothiocyanate and the alkene functionalities could be involved in more complex polymerization schemes.

Development of Conjugates and Probes

The high reactivity of the isothiocyanate group towards nucleophiles, particularly primary amines, makes it an excellent functional group for bioconjugation. This reaction is commonly used to label proteins and other biomolecules. The cyclododecene moiety could serve as a lipophilic spacer or a structural scaffold in such conjugates.

Bioconjugation: this compound could be conjugated to the primary amine groups of lysine (B10760008) residues in proteins or to other amine-containing biomolecules. This would create a stable thiourea linkage, effectively tethering the cyclododecene unit to the biological target.

Chemical Probes: The dual functionality of this compound allows for its potential use as a chemical probe. The isothiocyanate can act as a reactive handle for attaching to a target, while the double bond could be used for further modifications, such as the attachment of a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) via click chemistry or other orthogonal ligation strategies. The large, hydrophobic cyclododecane ring could also influence the probe's interaction with biological membranes or hydrophobic pockets of proteins.

Future Research Directions and Synthetic Applications

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. wikipedia.orgorganic-chemistry.orgnih.gov The isothiocyanate functionality in 3-isothiocyanatocyclododec-1-ene makes it a prime candidate for incorporation into various MCRs, offering a pathway to novel molecular scaffolds.

A significant area of future research lies in the exploration of this compound as a surrogate for isocyanides in well-established MCRs like the Ugi and Passerini reactions. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.orgresearchgate.netnih.govnih.govyoutube.com The classic Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgnih.gov Similarly, the Passerini three-component reaction (P-3CR) combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. organic-chemistry.orgwikipedia.orgresearchgate.netnih.govyoutube.com While isothiocyanates are not conventional inputs for these reactions, research into their potential to act as isocyanide equivalents, possibly through in situ conversion or under specific catalytic conditions, could lead to the synthesis of novel peptidomimetics and other complex structures bearing the large cyclododec-1-enyl moiety. The presence of the alkene group would also allow for subsequent modifications, further diversifying the molecular architecture.

Furthermore, the isothiocyanate group can readily react with nucleophiles to form thiourea (B124793) derivatives. nih.govuobabylon.edu.iqorganic-chemistry.orggoogle.comnih.gov This reactivity can be harnessed in MCRs designed to construct heterocyclic compounds. For instance, a multicomponent reaction involving this compound, an amine, and a third component with appropriate functionalities could lead to the one-pot synthesis of complex thiourea-containing macrocycles or other heterocyclic systems. The development of such novel MCRs would be a significant contribution to synthetic chemistry, providing rapid access to structurally diverse molecules with potential applications in medicinal chemistry and materials science.

Development of Novel Catalytic Transformations

The dual functionality of this compound presents a rich platform for the development of new catalytic transformations. Both the alkene and the isothiocyanate group are amenable to a wide range of catalytic reactions, and the interplay between these two groups could lead to unique and selective transformations.

The alkene moiety within the cyclododecene (B75492) ring is a prime substrate for various metathesis reactions. researchgate.netnih.govyoutube.com Ring-opening metathesis polymerization (ROMP) of this compound, for example, could lead to the synthesis of functional polymers with pendant isothiocyanate groups. researchgate.netnih.govyoutube.comresearchgate.netunist.ac.krrsc.org These polymers could serve as platforms for post-polymerization modifications, allowing for the introduction of a wide range of functionalities. Cross-metathesis with other olefins could also be explored to generate novel, functionalized macrocycles.

The isothiocyanate group itself is a versatile handle for catalytic transformations. Recent research has shown that isothiocyanates can participate in catalytic asymmetric multicomponent reactions to form chiral heterocycles. rsc.org Applying such catalytic systems to this compound could provide enantioselective routes to complex chiral molecules containing the cyclododecene framework. Additionally, catalytic additions to the C=N bond of the isothiocyanate could be explored to generate a variety of functional groups. For instance, catalytic hydrogenation could yield the corresponding formamidine, while catalytic additions of organometallic reagents could lead to the formation of substituted thioureas.

Application in Material Science Research (e.g., Polymer Chemistry, Supramolecular Chemistry)

The unique structural features of this compound make it a highly promising monomer for the development of advanced materials with tailored properties.

In the realm of polymer chemistry, the ability of the cyclododecene ring to undergo ring-opening metathesis polymerization (ROMP) is of particular interest. researchgate.netnih.govyoutube.comresearchgate.netunist.ac.krrsc.org The ROMP of this compound would produce a functional polymer with regularly spaced isothiocyanate groups along the polymer backbone. beilstein-journals.orgnih.gov These pendant isothiocyanate groups are highly reactive and can be used for a variety of post-polymerization modifications, including the grafting of other polymer chains to create complex architectures or the attachment of biologically active molecules. rsc.orgbath.ac.uknih.gov This approach would allow for the creation of a library of functional polymers with diverse properties from a single parent polymer. uwo.ca For example, the reaction of the isothiocyanate groups with amines could be used to introduce a range of functional moieties, leading to materials with applications in areas such as drug delivery, bio-imaging, and catalysis. nih.gov

The large, flexible cyclododecene ring, combined with the hydrogen-bonding capabilities of the thiourea derivatives that can be readily formed from the isothiocyanate group, also suggests potential applications in supramolecular chemistry. researchgate.netresearchgate.netnih.govacs.org The formation of thiourea-containing macrocycles through reactions of this compound could lead to molecules capable of self-assembly into well-defined supramolecular structures. acs.org These structures could be stabilized by a network of hydrogen bonds and other non-covalent interactions. The large ring size could allow for the encapsulation of guest molecules, leading to applications in areas such as molecular recognition, sensing, and catalysis. researchgate.netnih.gov The ability to functionalize these macrocycles through the alkene moiety would provide a means to tune their solubility, aggregation behavior, and host-guest properties.

Exploration of Stereoselective Syntheses of Complex Architectures

The development of stereoselective methods for the synthesis of complex molecules is a cornerstone of modern organic chemistry. The cyclododecene framework of this compound provides a unique starting point for the construction of intricate, three-dimensional architectures with defined stereochemistry.

One promising avenue of research is the use of chiral auxiliaries to control the stereochemical outcome of reactions involving the alkene and isothiocyanate functionalities. researchgate.netrsc.orgnih.govresearchgate.netyoutube.com For example, a chiral auxiliary could be temporarily attached to the molecule to direct the stereoselective addition to the double bond, leading to the formation of a new stereocenter. Subsequent removal of the auxiliary would provide an enantiomerically enriched product. The development of such auxiliary-controlled methods would be a valuable tool for the synthesis of a wide range of chiral building blocks.

Furthermore, the inherent chirality of the cyclododecene ring, which can exist as different stereoisomers, can be exploited in the synthesis of complex natural products and their analogs. The stereoselective synthesis of specific isomers of this compound would provide access to enantiopure starting materials for the construction of more complex targets. The development of catalytic asymmetric methods for the synthesis of these isomers would be a particularly valuable contribution. For instance, a catalytic asymmetric synthesis could be developed to produce chiral cyclic hydrazines or other chiral intermediates from the cyclododecene scaffold. acs.org

The combination of the large ring size, the reactive alkene, and the versatile isothiocyanate group makes this compound a fascinating and underexplored building block for the stereoselective synthesis of complex molecular architectures. Future research in this area is likely to lead to the development of new and efficient methods for the construction of a wide range of structurally diverse and biologically relevant molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.